![molecular formula C18H16BrN3O B2428754 (E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one CAS No. 1092679-72-5](/img/structure/B2428754.png)
(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
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Description
(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, also known as BBAP, is a compound with potential applications in scientific research. BBAP is a pyrazolone derivative that has been synthesized through a variety of methods, including microwave-assisted synthesis and conventional heating methods.
Scientific Research Applications
Catalysis and Synthesis
One study highlights the use of derivatives of this compound in the Cu(II)-photocatalysed hydrocarboxylation of imines with carbon dioxide to generate disubstituted amino acids. This process offers an eco-friendly approach to synthesizing valuable amino acid derivatives, which have potential applications in the pharmaceutical industry. The study also explores the compounds' antimicrobial potential, supported by docking and density functional theory (DFT) calculations (Gordon, Hosten, & Ogunlaja, 2022).
Photodynamic Therapy
Another research avenue involves the investigation of new zinc phthalocyanine derivatives substituted with Schiff base groups for photodynamic therapy applications. These compounds exhibit high singlet oxygen quantum yield, making them promising candidates for cancer treatment through Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Corrosion Inhibition
Research into Schiff base derivatives derived from 4-aminoantipyrine, similar in structure to the compound , has demonstrated their efficacy as corrosion inhibitors on mild steel in sulfuric acid solution. These studies reveal the potential of such compounds in protecting metals against corrosion, which is crucial for industrial applications (Al-amiery, Kadhum, Kadihum, Mohamad, How, & Junaedi, 2014).
Fluorescence and Molecular Interactions
Furthermore, novel fluorescent Schiff base derivatives have been synthesized for potential applications in sensing and imaging. These compounds exhibit large Stokes shifts and dual emission properties, alongside detailed conformational and DFT analyses to understand their molecular interactions (Alam, Alam, & Lee, 2015).
Antimicrobial and Anticancer Activities
Lastly, certain Schiff base derivatives have shown remarkable antimicrobial and anticancer activities. These studies underscore the potential of such compounds in developing new therapeutic agents for treating various diseases, including cancer (Saleh, El-Gazzar, Aly, & Othman, 2020).
properties
IUPAC Name |
4-[(3-bromophenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c1-13-17(20-12-14-7-6-8-15(19)11-14)18(23)22(21(13)2)16-9-4-3-5-10-16/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBVZLSWRKDHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-((3-bromobenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | |
CAS RN |
72425-88-8 |
Source
|
Record name | 4-((3-BROMO-BENZYLIDENE)-AMINO)-1,5-DIMETHYL-2-PHENYL-1,2-DIHYDRO-PYRAZOL-3-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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